molecular formula C12H14ClNO3 B3284834 Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester CAS No. 791802-72-7

Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester

Cat. No. B3284834
M. Wt: 255.7 g/mol
InChI Key: LAVXYGKUJHSLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-chloro-, methyl ester is a chemical compound with the formula C8H7ClO2 . It is also known by other names such as Methyl p-chlorobenzoate and Methyl 4-chlorobenzoate .


Molecular Structure Analysis

The molecular structure of Benzoic acid, 4-chloro-, methyl ester consists of a benzene ring substituted with a chlorine atom and a methyl ester group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The molecular weight of Benzoic acid, 4-chloro-, methyl ester is 170.593 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found.

properties

IUPAC Name

methyl 4-chloro-3-(2-methylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-10-6-8(12(16)17-3)4-5-9(10)13/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVXYGKUJHSLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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